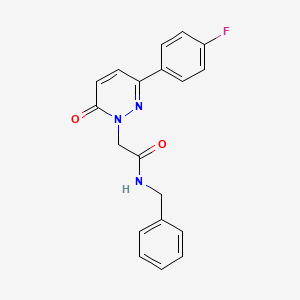

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that features a pyridazine ring substituted with a fluorophenyl group and a benzyl group

Properties

IUPAC Name |

N-benzyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-16-8-6-15(7-9-16)17-10-11-19(25)23(22-17)13-18(24)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERQSQSCWWHIGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

Benzylation: The benzyl group is added through a benzylation reaction, often using benzyl chloride in the presence of a base.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

Oxidation: Oxidized derivatives of the pyridazine ring.

Reduction: Reduced forms of the acetamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phosphodiesterase 4 (PDE4) Inhibition

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been identified as a potent inhibitor of PDE4, an enzyme implicated in various inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). By modulating cyclic adenosine monophosphate (cAMP) levels, PDE4 inhibitors can reduce inflammation and improve respiratory function .

Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties, potentially acting against various cancer cell lines. The unique combination of functional groups allows it to interact with multiple biological targets, which may contribute to its efficacy in inhibiting tumor growth .

Multi-target Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit multiple targets involved in inflammatory pathways, including cyclooxygenase (COX) enzymes and lipoxygenases (LOX). This multi-target approach is beneficial for developing new anti-inflammatory drugs that minimize the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 1: PDE4 Inhibition

A study demonstrated that N-benzyl derivatives showed significant inhibition of PDE4 activity in vitro, leading to reduced inflammatory cytokine production in human lung epithelial cells. This suggests a promising therapeutic application for respiratory diseases .

Case Study 2: Anticancer Activity

In vitro assays indicated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7, T47-D). The compound showed lower toxicity towards normal cell lines, indicating its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2-(4-fluorophenyl)-4-((4-methylphenyl)sulfonyl)-1,3-oxazol-5-amine

- N-benzyl-2-(4-(4-fluorophenyl)-1-piperazinyl)acetamide

Uniqueness

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties

Biological Activity

N-benzyl-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 313.33 g/mol

- Structural Features : The compound contains a benzyl group, a pyridazinone moiety, and an acetamide functional group, contributing to its diverse biological activities.

The primary mechanism of action for this compound involves its role as a phosphodiesterase 4 (PDE4) inhibitor . PDE4 inhibitors are known to modulate levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular signaling pathways. This modulation is particularly relevant in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Additionally, preliminary studies suggest that this compound may possess anticancer properties , potentially through interactions with signaling pathways involved in cell proliferation and apoptosis. The presence of the fluorophenyl group enhances its biological activity, making it a candidate for further investigation in cancer therapeutics.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC values indicating effective inhibition of tumor growth in colon carcinoma and leukemia cells .

Inhibition of Cell Proliferation

The compound's ability to inhibit cell proliferation has been evaluated in several studies:

| Cell Line | IC (μM) | Effectiveness |

|---|---|---|

| Human Colon Carcinoma (HT-29) | 5.0 | Significant inhibition observed |

| Breast Carcinoma (BT-20) | 7.5 | Moderate inhibition |

| Leukemia (CCRF-CEM) | 6.0 | Effective inhibition |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.